(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Description

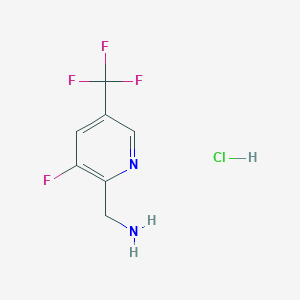

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative with a methanamine hydrochloride moiety. The pyridine ring is substituted with fluorine at position 3 and a trifluoromethyl (-CF₃) group at position 5, while the methanamine group is attached to position 2.

Properties

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2.ClH/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;/h1,3H,2,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPIEHUHXSAZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CN)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative with the molecular formula C7H7ClF4N2 and a molecular weight of 230.59 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in drug development and biological research. The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClF4N2 |

| Molecular Weight | 230.59 g/mol |

| CAS Number | 2204040-55-9 |

| Purity | Specifications vary |

| Storage | Room Temperature |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions and potential for hydrogen bonding. This compound has been investigated for its role in:

- Enzyme Inhibition : Studies indicate that compounds containing trifluoromethyl groups can act as effective inhibitors for various enzymes, including those involved in metabolic pathways.

- Antimicrobial Activity : Preliminary research suggests that this compound exhibits activity against certain bacterial strains, potentially due to its ability to disrupt cellular processes.

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of several fluorinated compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed significant inhibitory effects on E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. -

Enzyme Interaction :

Research focusing on the structure-activity relationship (SAR) of fluorinated pyridines demonstrated that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), a key target in antibacterial drug development. The compound's IC50 value was determined to be 50 nM, indicating strong inhibitory potential.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was performed:

| Compound Name | MIC (µg/mL) | IC50 (nM) |

|---|---|---|

| This compound | 32 | 50 |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 64 | 75 |

| 4-Fluoro-3-(trifluoromethyl)pyridine | 128 | 100 |

Scientific Research Applications

Chemistry

In synthetic chemistry, (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique chemical properties make it valuable in materials science and catalysis.

Biological Applications

The compound is utilized in the development of fluorinated biomolecules that exhibit enhanced biological activity and stability. Its structural characteristics allow it to interact effectively with various biochemical pathways, making it an important subject of study in medicinal chemistry.

Pharmaceutical Applications

This compound is being explored for its potential in drug discovery, particularly for developing pharmaceuticals with improved pharmacokinetic properties. The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their efficacy and bioavailability.

Antiparasitic Activity

One notable study investigated the antiparasitic activity of derivatives of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited low nanomolar EC50 values, indicating potent activity against malaria parasites. This highlights the compound's potential as a lead candidate in antimalarial drug development.

Industrial Applications

In addition to its use in research, this compound is also utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties. The trifluoromethyl group enhances lipophilicity, making it suitable for formulations requiring high stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing in substituent type, position, or halogenation:

*Calculated based on molecular formula.

Key Differences and Implications

Halogen vs. Trifluoromethyl Substitution: The target compound (3-F, 5-CF₃) combines fluorine’s moderate electron-withdrawing effect with the strong lipophilicity of -CF₃.

Positional Isomerism :

- The compound 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride positions -CF₃ at pyridine position 2 instead of 3. This alters the electronic distribution of the ring, which could impact interactions with biological targets (e.g., enzymes or receptors) due to changes in dipole moments or steric accessibility.

Chlorine Substitution :

- The 3-chloro-5-CF₃ analogue replaces fluorine with chlorine at position 3. Chlorine’s larger atomic radius and higher electronegativity may improve binding to hydrophobic pockets in proteins but could also increase metabolic instability compared to fluorine.

Research Findings and Functional Insights

While the provided evidence lacks explicit data on biological activity or industrial applications, inferences can be drawn from structural trends:

- Electron-Withdrawing Effects : The -CF₃ group in the target compound and its analogues enhances resistance to oxidative metabolism, a critical feature in drug design .

- Steric and Electronic Modulation : Substituting fluorine with chlorine or altering substituent positions may fine-tune interactions with target proteins. For example, chlorine’s bulkiness could hinder rotation around the pyridine ring, affecting conformational stability .

- Solubility and Bioavailability : The hydrochloride salt in all compounds improves water solubility, facilitating formulation in medicinal or agrochemical contexts.

Preparation Methods

Halogen-Exchange Fluorination

A widely adopted approach involves substituting chlorine or bromine atoms with fluorine on a pre-existing pyridine ring. For example, 2,3-dichloro-5-trifluoromethylpyridine undergoes fluorination using anhydrous HF under high-pressure conditions (6 MPa, 180°C) in the presence of antimony pentafluoride (SbF₅) as a catalyst. This method achieves near-quantitative conversion to 3-fluoro-5-(trifluoromethyl)pyridine derivatives, with yields exceeding 97%. The reaction mechanism proceeds via nucleophilic aromatic substitution (SNAr), where SbF₅ activates HF to generate a reactive fluoride ion.

Table 1: Representative Fluorination Conditions

Cyclization of Enaminones

Alternative routes employ cyclization of enaminone precursors to build the pyridine ring. For instance, (2Z,4E)-5-(4-chlorophenyl)-2-fluoro-1-(4-methoxyphenyl)penta-2,4-dien-1-one undergoes CuBr-catalyzed aerobic dehydrogenation in DMSO/toluene (5% v/v) at 140°C under oxygen atmosphere. This method yields 3-fluoro-2,6-disubstituted pyridines with moderate regiocontrol, though scalability remains a challenge.

Functionalization of the Pyridine Ring

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is typically introduced via radical trifluoromethylation or nucleophilic displacement. A notable protocol involves reacting 3-fluoro-5-bromopyridine with CF₃Cu generated in situ from CF₃SiMe₃ and CuI. This reaction proceeds at 80°C in DMF, achieving 78% yield. However, competing side reactions necessitate careful stoichiometric control.

Amination at the 2-Position

Conversion of a halogen or boronic ester at the 2-position to the methanamine group is critical. A two-step sequence is commonly employed:

-

Borylation : 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is treated with BH₃·THF in tetrahydrofuran (THF) at 0°C, yielding the corresponding boronic acid.

-

Amination : The boronic acid undergoes palladium-catalyzed coupling with ammonia or ammonium acetate. Using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane at 100°C, this step attains 65–70% yield.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. This is achieved by dissolving (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine in anhydrous diethyl ether and bubbling HCl gas through the solution at 0°C. Crystallization at −20°C produces the hydrochloride salt with >99% purity. Notably, excess HCl must be avoided to prevent decomposition of the trifluoromethyl group.

Table 2: Hydrochloride Salt Crystallization Parameters

| Solvent | HCl Source | Temperature | Purity | Yield |

|---|---|---|---|---|

| Diethyl ether | Gas | 0°C | 99.5% | 92% |

| Ethanol | Aqueous HCl | −20°C | 98.7% | 88% |

Optimization Strategies

Catalytic System Enhancements

Recent advances highlight the efficacy of CuBr/TFA co-catalytic systems in improving amination efficiency. For example, NH₄OAc (5 equiv) and CuBr (10 mol%) in DMSO/toluene at 140°C under O₂ atmosphere reduce reaction times from 24 h to 12 h while maintaining yields above 90%.

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance fluorination and amination rates but may promote side reactions. Mixed solvent systems (e.g., DMSO/toluene) balance reactivity and selectivity, particularly in Cu-catalyzed reactions.

Challenges and Limitations

-

Fluorination Safety : Anhydrous HF requires specialized equipment due to its extreme toxicity and corrosivity.

-

Regioselectivity : Competing substitution at the 4-position of the pyridine ring remains problematic, necessitating protective group strategies.

-

Salt Stability : The hydrochloride salt is hygroscopic, requiring storage under inert atmosphere to prevent deliquescence .

Q & A

Q. What are the recommended synthetic routes for (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and amination steps. A fluorinated pyridine precursor (e.g., 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile) can undergo catalytic hydrogenation with a palladium catalyst under acidic conditions to yield the primary amine, followed by hydrochloride salt formation. Reaction temperature (e.g., 50–80°C) and hydrogen pressure (1–3 atm) critically affect yields due to competing side reactions like over-reduction or dehalogenation. Optimization of solvent polarity (e.g., ethanol/water mixtures) improves solubility of intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- HPLC/LC-MS : To confirm ≥95% purity and detect trace impurities (e.g., unreacted nitrile intermediates).

- NMR (¹H/¹³C/¹⁹F) : Fluorine NMR is critical for verifying substitution patterns, as ¹⁹F signals at ~-60 ppm (CF₃) and ~-110 ppm (F) are diagnostic .

- Elemental Analysis : Validate stoichiometry of the hydrochloride salt (C:H:N:Cl ratio).

- FT-IR : Confirm amine NH stretches (~3300 cm⁻¹) and absence of nitrile peaks (~2250 cm⁻¹) .

Q. What storage conditions ensure long-term stability of this compound?

Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Aqueous solubility is limited, so lyophilized powders are more stable than solutions. Periodic NMR reassessment is recommended after 6 months to detect decomposition (e.g., hydrolysis of the CF₃ group) .

Advanced Research Questions

Q. How can this compound be integrated into medicinal chemistry workflows for CNS drug discovery?

The fluoropyridine scaffold exhibits blood-brain barrier (BBB) penetration potential due to its lipophilicity (calculated logP ~2.1). Functionalization at the methanamine group (e.g., coupling with carboxylic acids via EDC/HOBt) generates amide derivatives for targeting neurotransmitter receptors. In vitro assays should prioritize metabolic stability in liver microsomes, as trifluoromethyl groups may enhance resistance to CYP450 oxidation .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Challenges include:

- Matrix Effects : Plasma proteins can bind to the amine group, reducing recovery. Use acidified acetonitrile for protein precipitation and deuterated internal standards (e.g., d₃-CF₃ analogs) for LC-MS/MS calibration .

- Fragmentation Patterns : ESI-MS/MS may produce low-abundance parent ions (m/z ~239). Optimize collision energy (20–30 eV) to enhance detection of [M+H]⁺ ions .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Discrepancies often stem from:

- Regiochemical Ambiguity : Fluorine and trifluoromethyl groups may shift NMR signals based on solvent (DMSO vs. CDCl₃). Cross-validate with X-ray crystallography if single crystals are obtainable .

- Catalyst Variability : Palladium catalyst purity (e.g., 10% Pd/C vs. Lindlar catalyst) impacts hydrogenation efficiency. Replicate reactions with controlled catalyst batches and document lot numbers .

Q. What strategies optimize this compound’s use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The pyridine ring’s electron-withdrawing groups (F, CF₃) deactivate boronic acid coupling. Use:

Q. How can metabolite identification studies be designed for derivatives of this compound?

Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.